molecular formula C22H17N3O4S2 B509228 N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide CAS No. 355419-18-0

N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B509228
CAS No.: 355419-18-0
M. Wt: 451.5g/mol
InChI Key: GEUMURNAPZUWAL-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the thiophene ring, and the attachment of various functional groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the above synthetic routes, optimized for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Functional groups such as carbonyls can be reduced to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Br2, Cl2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols or amines.

Scientific Research Applications

N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide involves interactions with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a thiophene ring, along with various functional groups that confer specific chemical and biological properties.

Properties

CAS No.

355419-18-0

Molecular Formula

C22H17N3O4S2

Molecular Weight

451.5g/mol

IUPAC Name

N-[2-methoxy-4-(thiophene-2-carbonylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H17N3O4S2/c1-28-17-12-14(23-22(30)25-21(27)19-7-4-10-31-19)8-9-15(17)24-20(26)18-11-13-5-2-3-6-16(13)29-18/h2-12H,1H3,(H,24,26)(H2,23,25,27,30)

InChI Key

GEUMURNAPZUWAL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CS2)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CS2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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